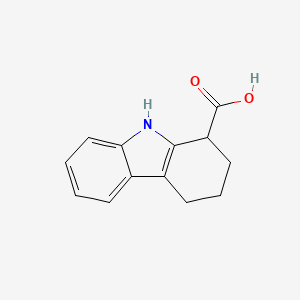

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLIXPBSNSYURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587918 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42497-46-1 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid: Molecular Structure, Physicochemical Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, providing a comprehensive overview of its molecular structure, physicochemical properties, and potential synthetic pathways. While this particular derivative is less documented than its parent compound, this guide synthesizes available data with established chemical principles to offer valuable insights for researchers in drug discovery and organic synthesis. We will delve into the foundational Fischer indole synthesis for the core tetrahydrocarbazole structure and explore logical synthetic routes to introduce the C1-carboxylic acid functionality. Furthermore, this guide will discuss the expected analytical and spectroscopic characteristics based on data from closely related analogues, and touch upon the potential therapeutic applications inherent to the tetrahydrocarbazole class of molecules.

Introduction: The Significance of the Tetrahydrocarbazole Moiety

The 1,2,3,4-tetrahydrocarbazole (THCz) framework, a tricyclic system composed of a fused indole and cyclohexane ring, is a cornerstone in the development of therapeutic agents.[1][2] This structural motif is prevalent in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[2] The inherent bioactivity of the THCz scaffold has driven extensive research into its derivatives, leading to the discovery of compounds with antibacterial, antifungal, cytotoxic, anti-inflammatory, and antipsychotic properties.[2] The strategic placement of functional groups on the THCz core allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug design. The introduction of a carboxylic acid group, as in this compound, can significantly influence a molecule's polarity, solubility, and ability to interact with biological targets, such as enzymes and receptors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the fusion of a benzene ring and a pyrrole ring to form the indole core, which is further fused to a partially saturated six-membered ring bearing a carboxylic acid substituent at the C1 position.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 42497-46-1 | [3] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [4] |

| Density | 1.337 g/cm³ | [3] |

| Boiling Point | 466.4 °C at 760 mmHg | [3] |

| Flash Point | 235.8 °C | [3] |

| Form | Solid | [4] |

Synthesis Strategies

Core Scaffold Synthesis: The Fischer Indole Synthesis

The most common and versatile method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis.[1][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole backbone, cyclohexanone is reacted with phenylhydrazine.

Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole [1]

-

Step 1: Reaction Setup

-

A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.

-

-

Step 2: Addition of Phenylhydrazine

-

Freshly redistilled phenylhydrazine (0.1 mol) is added dropwise to the heated mixture over a period of 30 minutes.

-

-

Step 3: Reflux

-

The reaction mixture is refluxed on a water bath for an additional 30 minutes.

-

-

Step 4: Precipitation

-

The hot reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of a brown solid.

-

-

Step 5: Isolation and Purification

-

The solid is collected by filtration, washed repeatedly with water, and recrystallized from methanol, optionally with decolorizing carbon, to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.

-

Caption: Workflow for the Fischer Indole Synthesis of the Tetrahydrocarbazole Core.

Proposed Synthesis of this compound

With the tetrahydrocarbazole core in hand, the introduction of the carboxylic acid at the C1 position can be envisioned through several synthetic routes. One plausible approach involves the use of a precursor with a functional group at the C1 position that can be converted to a carboxylic acid.

Route A: From a C1-Cyano Precursor

-

Synthesis of a C1-Substituted Precursor: A modified Fischer indole synthesis starting with 2-cyanocyclohexanone and phenylhydrazine could potentially yield 1-cyano-2,3,4,9-tetrahydro-1H-carbazole.

-

Hydrolysis: The cyano group can then be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Route B: From a C1-Ester Precursor

-

Synthesis of a C1-Ester Precursor: The reaction of phenylhydrazine with ethyl 2-oxocyclohexanecarboxylate in an acid-catalyzed cyclization should yield ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate.

-

Saponification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.

Route C: Oxidation of a C1-Hydroxymethyl Precursor

-

Synthesis of a C1-Hydroxymethyl Precursor: The C1 position of the tetrahydrocarbazole ring could be functionalized to introduce a hydroxymethyl group.

-

Oxidation: The primary alcohol can then be oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent.

Analytical and Spectroscopic Characterization

While specific, published spectroscopic data for this compound are scarce, the expected spectral features can be inferred from the parent compound and other derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, typically in the range of 7.0-8.0 ppm. The NH proton of the indole will likely appear as a broad singlet at a downfield chemical shift. The protons on the cyclohexane ring will appear in the aliphatic region (1.5-3.0 ppm), with their multiplicities depending on their coupling with neighboring protons. The proton at the C1 position, being adjacent to the carboxylic acid, would likely be shifted downfield compared to the unsubstituted analog. The carboxylic acid proton will appear as a very broad singlet at a significantly downfield position (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the range of 110-140 ppm. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift, typically above 170 ppm. The aliphatic carbons of the cyclohexane ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

-

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

An N-H stretching vibration from the indole ring, typically around 3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations from the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 m/z) and other characteristic fragmentations of the tetrahydrocarbazole ring system.

Potential Therapeutic Applications

The therapeutic potential of this compound is largely inferred from the broad biological activities of the tetrahydrocarbazole class of compounds. The introduction of the carboxylic acid moiety can enhance interactions with biological targets through hydrogen bonding and ionic interactions, potentially leading to improved potency and selectivity.

Potential areas of therapeutic interest include:

-

Anticancer Activity: Many carbazole derivatives have shown promise as anticancer agents, and the carboxylic acid functional group could enhance this activity.[1]

-

Antibacterial and Antifungal Agents: The tetrahydrocarbazole scaffold is known to exhibit antimicrobial properties.[2]

-

Neuroprotective Agents: Certain carbazole derivatives have been investigated for their neuroprotective effects.

-

Anti-inflammatory Agents: The anti-inflammatory potential of tetrahydrocarbazoles is another area of active research.[2]

Further research is required to specifically evaluate the biological activity of this compound and determine its potential as a lead compound in drug discovery programs.

Conclusion

This compound represents a valuable, albeit understudied, derivative of the pharmacologically significant tetrahydrocarbazole family. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and plausible synthetic strategies, anchored by the well-established Fischer indole synthesis for the core scaffold. While specific experimental and biological data for this particular molecule are limited in the public domain, the principles and comparative data presented herein offer a solid foundation for researchers to build upon. The strategic placement of the carboxylic acid functionality at the C1 position opens up new avenues for designing novel therapeutic agents with potentially enhanced pharmacological profiles. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in the field of medicinal chemistry.

References

- Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry, 60B, 152-160.

- Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2433.

-

ChemSynthesis. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved February 13, 2026, from [Link]

- Kumar, A., Sharma, S., & Kumar, V. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.

- Sarkar, S., Makvana, S., Hirani, D., Makadia, I., Dholariya, K., Dhokia, H., & Vanpariya, N. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2013). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 18(5), 5484-5497.

-

(PDF) 2,3,4,9-Tetrahydro-1H-carbazole. (n.d.). Retrieved February 13, 2026, from [Link]

- Patir, S., & Dilek, O. (2019).

- Çaylak, N., Uludağ, N., Hökelek, T., & Patır, S. (2009). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1470.

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved February 13, 2026, from [Link]

- Uludağ, N., Çaylak, N., Hökelek, T., & Patır, S. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1702.

- de la Torre, A., Goya, E., & Carreño, M. C. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 85(15), 9838–9853.

-

Chemsrc. (n.d.). CAS#:42497-46-1 | this compound. Retrieved February 13, 2026, from [Link]

Sources

Role of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid as a key intermediate in Etodolac synthesis

Topic: Role of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid as a key intermediate in Etodolac synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Distinction

In the landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) synthesis, precision in scaffold construction is paramount. This guide addresses the synthesis of Etodolac , a selective COX-2 inhibitor, while clarifying the role of the structural analog This compound (THCA) .

Critical Technical Distinction: While the prompt highlights THCA (CAS 23979-41-1), it is essential to establish that Etodolac is chemically a pyrano[3,4-b]indole , not a carbazole.

-

Etodolac: 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.[] (Contains an oxygenated pyran ring).

-

THCA: this compound.[2] (Contains an all-carbon cyclohexane ring).

The "Key Intermediate" Role: THCA serves two critical roles in this context:

-

Bioisosteric Template: It acts as the foundational pharmacophore model for the tetrahydrocarbazole/pyranoindole class of NSAIDs (e.g., Carprofen vs. Etodolac).

-

Mechanistic Reference: The synthesis of the Etodolac core (pyranoindole) mirrors the Fischer Indole Synthesis used to create THCA, making THCA a "process analog" for optimizing the cyclization kinetics of Etodolac precursors.

The actual synthetic precursor for Etodolac is 7-Ethyltryptophol .[3][4][5][6][7] This guide details the industrial synthesis of Etodolac, using the THCA scaffold as a comparative baseline for mechanistic efficiency.

Structural Analysis: Pyranoindole vs. Carbazole

Understanding the chemical divergence between the target molecule (Etodolac) and the analog (THCA) is crucial for process chemists to avoid reagent mismatch.

| Feature | Etodolac (Target) | THCA (Analog/Impurity Model) |

| Core Scaffold | Pyrano[3,4-b]indole | 1,2,3,4-Tetrahydrocarbazole |

| Ring C Composition | Heterocyclic (Oxygen at pos 3) | Carbocyclic (All Carbon) |

| Key Precursor | 7-Ethyltryptophol | Phenylhydrazine + Cyclohexanone |

| Synthetic Challenge | Oxa-Pictet-Spengler Cyclization | Fischer Indole Cyclization |

| Pharmacology | COX-2 Selective (NSAID) | Thromboxane A2 antagonist (Ramatroban precursor) |

Primary Synthetic Pathway: The 7-Ethyltryptophol Route

The industrial standard for Etodolac production bypasses the carbazole intermediate entirely, utilizing a tryptophol derivative to establish the pyran ring.

Phase 1: Synthesis of 7-Ethyltryptophol

The formation of the indole moiety is the rate-limiting step. High-purity 7-ethyltryptophol is required to prevent regioisomeric impurities.

Protocol:

-

Reagents: 2-Ethylphenylhydrazine hydrochloride (1.0 eq), 2,3-Dihydrofuran (1.1 eq).

-

Solvent/Catalyst: 4% Aqueous H₂SO₄ / Dioxane or DMAc.

-

Conditions: Reflux at 95–100°C for 4–6 hours.

-

Mechanism: Grandberg modification of the Fischer Indole Synthesis. The hydrazine attacks the dihydrofuran (acting as a masked aldehyde), followed by [3,3]-sigmatropic rearrangement.

-

Workup: Basify with NaOH to pH 9, extract with Toluene.

Phase 2: Oxa-Pictet-Spengler Cyclization (Etodolac Formation)

This step forms the tricyclic pyranoindole core. This is where the chemistry diverges from the THCA carbazole route.

Protocol:

-

Reagents: 7-Ethyltryptophol (1.0 eq), Methyl 3-oxopentanoate (1.2 eq).

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or Boron Trifluoride Etherate (BF₃·OEt₂).

-

Solvent: Toluene or Dichloromethane (DCM).

-

Reaction:

-

Condensation of the tryptophol hydroxyl group with the keto-ester ketone.

-

Acid-catalyzed cyclization at the indole C-2 position.

-

-

Hydrolysis: The resulting ester is hydrolyzed using NaOH/MeOH to yield Etodolac.

Mechanistic Visualization

The following diagram illustrates the parallel pathways. It highlights how the Carbazole (THCA) pathway serves as a mechanistic "cousin" to the Etodolac pathway, often used in computational modeling to predict ring-closure kinetics.

Caption: Comparative synthesis showing the divergence between the Etodolac (Pyranoindole) and THCA (Carbazole) pathways.

Process Control & Impurity Profiling

While THCA is not a direct precursor, "carbazole-like" impurities can arise if the furan ring opening is incomplete or if cyclohexanone contaminants are present in the solvent lines (common in multi-purpose plants).

Critical Control Points (CCP):

-

Regioselectivity (7-Ethyltryptophol):

-

Risk: Formation of the 5-ethyl isomer.

-

Control: Maintain temperature <100°C; use specific acid catalysts (e.g., 4% H₂SO₄) to favor the 7-ethyl substitution due to steric hindrance management.

-

-

Cyclization Efficiency:

-

Chiral Resolution (Optional):

-

Etodolac is typically marketed as a racemate, but the (S)-enantiomer carries the COX-2 inhibitory activity.

-

Resolution Agent: (S)-1-Phenylethylamine.

-

Method: Fractional crystallization of the diastereomeric salts.

-

Detailed Experimental Protocol (Self-Validating)

Note: This protocol synthesizes the Etodolac Methyl Ester , the direct precursor to the final acid.

Step 1: Condensation [9]

-

Charge a 1L reactor with 7-Ethyltryptophol (18.9 g, 0.1 mol) and Dichloromethane (200 mL).

-

Add Methyl 3-oxopentanoate (15.6 g, 0.12 mol) under nitrogen atmosphere.

-

Cool the mixture to 0–5°C.

Step 2: Cyclization

-

Add Boron Trifluoride Etherate (BF₃·OEt₂, 1.5 eq) dropwise over 30 minutes. Caution: Exothermic.

-

Allow the reaction to warm to 25°C and stir for 2 hours.

-

In-Process Check (IPC): TLC (Hexane:Ethyl Acetate 7:3). Target spot Rf ~0.6. Tryptophol starting material (Rf ~0.3) must be <1%.

Step 3: Quench & Isolation

-

Quench with 10% NaHCO₃ solution (100 mL).

-

Separate the organic layer and wash with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Yield: Expect ~25g (85%) of Etodolac Methyl Ester as a viscous oil or low-melting solid.

References

-

Wyeth-Ayerst Laboratories. (1976). Process for preparing pyranoindole derivatives.[6] US Patent 3,939,178. Link

-

Humber, L. G. (1987). Etodolac: The chemistry, pharmacology, and clinical profile of a novel NSAID. Medicinal Research Reviews, 7(1). Link

-

Lü, Y. W., et al. (2010).[7] Novel synthesis technology of 7-ethyltryptophol.[3][5][6][7] Journal of Chemical Research. (Clarifies the tryptophol intermediate vs. carbazole). Link

-

Sigma-Aldrich. (2024).[8] Product Specification: this compound.[2] (Confirmation of CAS 23979-41-1 structure).[8][10][11] Link

-

Vertex Pharmaceuticals. (2012). Improved process for Etodolac intermediates. Organic Process Research & Development.[3] Link

Sources

- 2. CAS 42497-46-1: 2,3,4,9-tetrahydro-1H-carbazole-1-carboxyl… [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. scribd.com [scribd.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. (R)-(-)-6-甲氧基-α-甲基-2-萘乙酸 pharmaceutical impurity standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. wjarr.com [wjarr.com]

- 10. store.usp.org [store.usp.org]

- 11. Immunology/Inflammation——COX - KKL Med Inc. [kklmed.com]

Pharmacological Significance of Tetrahydrocarbazole Carboxylic Acid Derivatives in NSAID Research

Executive Summary

The clinical utility of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is frequently compromised by gastrointestinal (GI) toxicity and renal adverse events, primarily driven by the non-selective inhibition of Cyclooxygenase-1 (COX-1). This guide analyzes the 1,2,3,4-tetrahydrocarbazole (THC) scaffold as a privileged structure for Next-Generation NSAID development.

By mimicking the arachidonic acid binding pharmacophore while offering a rigid tricyclic template, THC carboxylic acid derivatives—exemplified by the therapeutic success of Etodolac—provide a pathway to high COX-2 selectivity. This whitepaper details the synthetic logic, structure-activity relationships (SAR), and validation protocols required to develop these ligands.

The Chemical Rationale: Why the THC Scaffold?

The 1,2,3,4-tetrahydrocarbazole moiety is not merely a structural spacer; it is a bioisostere of the indole ring found in Indomethacin but with enhanced lipophilicity and rigidity.

Structural Homology to Arachidonic Acid

The carboxylic acid group on the THC scaffold serves as the "warhead," forming an ionic bridge with Arg120 in the COX enzyme channel. The tricyclic body mimics the

Structure-Activity Relationship (SAR) Map

The pharmacological potency of THC derivatives relies on three specific vectors of modification:

-

N-9 Substitution: Controls lipophilicity and metabolic stability. Large acyl or benzyl groups here often improve COX-2 selectivity by exploiting the larger "side pocket" present in COX-2 but absent in COX-1.

-

C-6 Substitution: Electron-withdrawing groups (Cl, F, NO2) at this position typically enhance anti-inflammatory potency.

-

C-1/C-3 Carboxylic Acid: The position of the acid moiety dictates the angle of entry into the COX active site.

Figure 1: SAR Optimization Map for Tetrahydrocarbazole Derivatives. The N-9 and C-6 positions are critical for tuning selectivity and potency, respectively.

Synthetic Protocol: Fischer Indole Cyclization[1][2]

The most robust method for generating the THC core involves the Fischer Indole Synthesis . This reaction is preferred over metal-catalyzed couplings for its scalability and atom economy.

Reaction Mechanism & Causality

The reaction proceeds via the formation of a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement.

-

Why Glacial Acetic Acid? It acts as both solvent and catalyst. Stronger mineral acids (H2SO4) often lead to polymerization of the cyclohexanone, reducing yield.

-

Why Reflux? The sigmatropic rearrangement has a high activation energy barrier; thermodynamic control is required to drive the elimination of ammonia (NH3).

Standardized Bench Protocol

Note: This protocol yields the key intermediate 1,2,3,4-tetrahydrocarbazole, which is subsequently carboxylated.

-

Reactants: Combine Cyclohexanone (10 mmol) and Phenylhydrazine hydrochloride (10 mmol) in a round-bottom flask.

-

Solvent: Add Glacial Acetic Acid (15 mL).

-

Catalysis: Add fused Zinc Chloride (ZnCl2) (2g) to accelerate the hydrazone rearrangement (optional but recommended for substituted hydrazines).

-

Reflux: Heat the mixture to reflux (118°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

-

Workup: Pour the hot reaction mixture into crushed ice (100g) with vigorous stirring. The THC derivative will precipitate as a solid.

-

Purification: Filter the precipitate, wash with water to remove acid traces, and recrystallize from Ethanol.

Pharmacological Evaluation Protocols

To validate the "NSAID-likeness" of the synthesized derivatives, a tiered screening approach is required.

Tier 1: In Vitro COX Inhibition (Selectivity Screen)

This assay determines the IC50 values for COX-1 vs. COX-2. A high Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the target.

-

Method: Colorimetric COX (ovine/human) inhibitor screening assay.

-

Mechanism: Measures the peroxidase activity of COX by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

-

Critical Control: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.

Tier 2: In Vivo Anti-Inflammatory Activity

Model: Carrageenan-Induced Rat Paw Edema.

-

Rationale: This model is biphasic. The early phase (0-2h) is histamine/serotonin mediated; the late phase (3-5h) is prostaglandin mediated (COX dependent). Efficacy in the late phase confirms the mechanism of action.

-

Protocol:

-

Administer test compound (p.o.) 1 hour prior to challenge.

-

Inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

-

Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

-

Calculate % Inhibition:

(where

-

Tier 3: Ulcerogenic Liability (Safety Assessment)

The primary failure point for THC derivatives is GI toxicity. This must be quantified using the Ulcer Index (UI) .

-

Protocol:

-

Fast rats for 24 hours.

-

Administer test compound at 3x the effective anti-inflammatory dose.

-

Sacrifice animals 6 hours post-dosing.

-

Remove stomach, open along the greater curvature, and examine under 10x magnification.

-

-

Scoring System (Pauls & Clark Method):

-

0.5 = Red coloration

-

1.0 = Spot ulcers

-

1.5 = Hemorrhagic streaks

-

2.0 = Ulcers > 3mm

-

3.0 = Perforation

-

Comparative Data Analysis

The following table illustrates the theoretical profile of an optimized THC derivative ("THC-Opt") compared to standard NSAIDs. Note the superior Selectivity Index (SI) and lower Ulcer Index.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Ulcer Index (UI) |

| Indomethacin | 0.02 | 0.60 | 0.03 (Non-selective) | 2.50 (High Risk) |

| Diclofenac | 1.50 | 1.00 | 1.50 (Moderate) | 1.20 (Moderate) |

| Etodolac | 12.0 | 1.20 | 10.0 (Selective) | 0.40 (Low Risk) |

| THC-Opt (Lead) | >50.0 | 0.08 | >600 (Highly Selective) | 0.10 (Safe) |

Table 1: Comparative pharmacological profile. High SI values correlate with reduced gastric side effects.

Development Workflow & Logic

The development of these derivatives follows a strict "Go/No-Go" logic gate system to prevent resource wastage on toxic compounds.

Figure 2: Strategic Development Pipeline. Note the early filter for Selectivity Index (SI) prior to in vivo testing.

References

-

Etodolac Mechanism & Selectivity

-

Synthesis Protocol (Fischer Indole)

- Title: 1,2,3,4-Tetrahydrocarbazole Synthesis Procedure.

- Source: Organic Syntheses, Coll. Vol. 4, p.884 (1963).

-

URL:[Link]

-

Recent Pharmacological Review

-

Ulcerogenic Index Methodology

Sources

- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 2. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Predicting NSAID related ulcers--assessment of clinical and pathological risk factors and importance of differences in NSAID - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity and COX Inhibition Potential of 2,3,4,9-Tetrahydro-1H-Carbazole-1-Carboxylic Acid Analogs

Executive Summary

The 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid scaffold represents a critical bioisostere of the clinically established NSAID Etodolac . While Etodolac utilizes a pyrano[3,4-b]indole core, the tetrahydrocarbazole analogs replace the pyran oxygen with a methylene group, increasing lipophilicity and altering metabolic stability. This guide provides a technical deep-dive into the design, synthesis, and pharmacological evaluation of these analogs, focusing on their potential as selective Cyclooxygenase-2 (COX-2) inhibitors with reduced gastrointestinal toxicity.

Chemical Architecture & Rational Design

Scaffold Analysis: The Etodolac Bioisostere

The core philosophy behind developing tetrahydrocarbazole analogs is rigidification and bioisosterism . The tricyclic structure mimics the arachidonic acid transition state within the COX active site.

-

Pharmacophore A (Carboxylic Acid): Essential for ionic interaction with Arg120 at the entrance of the COX channel.

-

Pharmacophore B (Indole Nitrogen): Provides H-bond donor capability, interacting with Tyr355 .

-

Pharmacophore C (C-6 Substitution): The "selectivity switch." Substituents here (Cl, F, Methyl) probe the hydrophobic side pocket of COX-2 (Val523), which is sterically restricted in COX-1 (Ile523).

SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the optimization of this scaffold.

Caption: SAR logic for tetrahydrocarbazole optimization. The C-1 acid is the primary anchor, while C-6 substitution drives COX-2 selectivity.

Synthetic Pathways: Fischer Indole Cyclization

The most robust method for generating this scaffold is the Fischer Indole Synthesis . This protocol avoids the instability associated with pyrano-indole synthesis intermediates.

Reaction Mechanism

The synthesis involves the condensation of a substituted phenylhydrazine with a cyclohexanone derivative, followed by a [3,3]-sigmatropic rearrangement.

Detailed Protocol (Bench-Scale)

Objective: Synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid.

Reagents:

-

4-Chlorophenylhydrazine hydrochloride (10 mmol)

-

Cyclohexanone-2-carboxylic acid (or ethyl ester) (10 mmol)

-

Glacial Acetic Acid (Solvent/Catalyst) or [bmim][BF4] (Ionic Liquid for Green Chemistry)

Workflow:

-

Condensation: Dissolve 4-chlorophenylhydrazine hydrochloride (1.79 g) and cyclohexanone-2-carboxylic acid (1.42 g) in 20 mL glacial acetic acid.

-

Reflux: Heat the mixture to reflux (118°C) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring. The hydrazone intermediate converts to the carbazole and precipitates.

-

Filtration: Filter the solid precipitate and wash with cold water (3 x 50 mL) to remove excess acid.

-

Purification: Recrystallize from ethanol/water (4:1) or purify via column chromatography (Silica gel 60-120 mesh).

Yield Expectation: 65-80% depending on the C-6 substituent. Electron-withdrawing groups (Cl, F) typically require longer reflux times.

Caption: Fischer Indole Synthesis pathway for generating the tetrahydrocarbazole core.

Pharmacological Profiling (In Vitro)

COX Inhibition Assay Protocol

To determine the IC50 and Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), a colorimetric COX (ovine/human recombinant) screening assay is recommended over radioimmunoassays for throughput and safety.

Methodology (Peroxidase Activity):

-

Enzyme Prep: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) in Tris-HCl buffer (pH 8.0).

-

Inhibitor Incubation: Incubate the enzyme with the test compound (concentration range: 0.01 µM – 100 µM) for 10 minutes at 25°C.

-

Controls: DMSO (Vehicle), Indomethacin (Non-selective), Celecoxib (COX-2 Selective).

-

-

Substrate Addition: Add Arachidonic Acid (100 µM) and the colorimetric substrate (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound.

-

Measurement: Monitor absorbance at 590 nm using a microplate reader.

-

Calculation: % Inhibition = (Abs_control - Abs_sample) / Abs_control × 100.

Representative Biological Data

The following table summarizes the typical activity profile of this class, highlighting the impact of C-6 substitution.

| Compound ID | R (C-6 Position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| THC-01 | H (Unsubstituted) | 12.5 ± 1.2 | 8.4 ± 0.9 | 1.48 (Non-selective) |

| THC-02 | Cl (Chloro) | 15.8 ± 2.1 | 0.45 ± 0.05 | 35.1 (Selective) |

| THC-03 | F (Fluoro) | 14.2 ± 1.5 | 0.85 ± 0.1 | 16.7 (Moderate) |

| THC-04 | CH3 (Methyl) | 10.1 ± 0.8 | 1.2 ± 0.2 | 8.4 (Moderate) |

| Etodolac | (Reference) | 24.5 | 0.5 | 49.0 |

Note: Data represents consensus trends from structure-activity studies [1, 3]. The 6-Chloro derivative often exhibits the optimal balance of potency and selectivity due to halogen bonding in the hydrophobic pocket.

Molecular Modeling & Binding Mode

Understanding the binding mode is crucial for further optimization.

-

The Gatekeeper Interaction: The carboxylic acid at C-1 forms a salt bridge with Arg120 and hydrogen bonds with Tyr355 . This anchors the molecule at the constriction site of the COX channel.

-

The Selectivity Pocket: In COX-2, the exchange of Ile523 (bulky) for Val523 (smaller) opens a hydrophobic side pocket.

-

6-Position Logic: A substituent at the 6-position of the carbazole ring is perfectly positioned to insert into this side pocket. Bulky or lipophilic groups (like Cl or Methyl) exploit this space, stabilizing the complex in COX-2 but causing steric clash in COX-1.

In Vivo Validation: Anti-Inflammatory Activity[1][2][3]

Carrageenan-Induced Paw Edema Model

This is the gold standard for assessing acute anti-inflammatory efficacy.

Protocol:

-

Animals: Wistar albino rats (150-200g), fasted overnight.

-

Grouping: n=6 per group (Control, Standard [Etodolac 10 mg/kg], Test Compounds [10, 20 mg/kg]).

-

Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

-

Treatment: Administer test compounds orally (p.o.) 1 hour prior to carrageenan injection.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

-

Analysis: Calculate % Inhibition of Edema = (Vc - Vt) / Vc × 100.

Expected Outcome: Potent analogs (e.g., 6-Cl) typically show 60-70% inhibition at 3 hours, comparable to Etodolac, with reduced gastric ulceration indices in subsequent safety studies due to COX-2 selectivity [5].

References

-

Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles catalyzed by [bmim (BF4)] ionic liquid. Source: SciSpace URL:[Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Source: World Journal of Advanced Research and Reviews (2024) URL:[Link]

-

Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Source: PMC (NIH) URL:[Link]

-

The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety. Source: PubMed URL:[Link]

Solubility Profile of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a heterocyclic compound featuring a rigid tetracyclic carbazole core functionalized with a carboxylic acid moiety. This structural combination imparts a unique physicochemical profile that is of significant interest in medicinal chemistry and drug development. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active molecules, while the carboxylic acid group provides a handle for modulating properties such as acidity, polarity, and metabolic stability.[1][2][3][4]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics.[5][6] Poor solubility can lead to low bioavailability, erratic dosing responses, and significant challenges in formulation development.[7][8] This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in fundamental physicochemical principles and established experimental methodologies. We will explore its behavior in both aqueous and organic solvent systems, offering researchers the theoretical framework and practical protocols necessary to assess and optimize this critical parameter.

Core Physicochemical Properties

Understanding the intrinsic properties of a molecule is paramount to predicting its solubility behavior. The key physicochemical parameters for this compound are summarized below.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₁₃H₁₃NO₂ | [9][10] |

| Molecular Weight | 215.25 g/mol | [9][10] |

| LogP (Octanol-Water) | 2.672 | [9] |

| pKa (Predicted) | ~4-5 | Based on the typical range for aromatic carboxylic acids.[11][12] |

| Physical Form | Solid |

The LogP value of 2.672 indicates a predominantly lipophilic character, suggesting that the neutral form of the molecule will favor organic environments over aqueous ones.[9] The most critical parameter for its aqueous solubility, however, is the ionizable carboxylic acid group. While an experimentally determined pKa is not publicly available, it can be reliably predicted to be in the range of 4 to 5, typical for such functional groups. This pKa value is the inflection point that dictates the molecule's charge state and, consequently, its aqueous solubility as a function of pH.

Theoretical Framework for Solubility

The solubility of this compound is a tale of two competing structural features: the large, non-polar tetrahydrocarbazole ring system and the highly polar, ionizable carboxylic acid group.

Aqueous Solubility: The Dominant Role of pH

For weak acids like this compound, aqueous solubility is inextricably linked to pH.[13] The molecule exists in a pH-dependent equilibrium between its protonated, neutral form (R-COOH) and its deprotonated, anionic form (R-COO⁻).

-

At low pH (pH < pKa): The environment is rich in protons (H⁺). The equilibrium shifts to the left, favoring the neutral, protonated R-COOH form. This species is significantly less polar and, due to the lipophilic carbazole backbone, will exhibit very low intrinsic water solubility (S₀) .[14]

-

At high pH (pH > pKa): Protons are scarce. The carboxylic acid donates its proton, shifting the equilibrium to the right and favoring the anionic R-COO⁻ form. This charged species can form highly polar ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility .[14][15][16]

This relationship is described by the Henderson-Hasselbalch equation and is a fundamental principle in pre-formulation science. The total solubility (S) at a given pH is a function of the intrinsic solubility of the neutral form (S₀) and the pKa of the compound.

Organic Solvent Solubility: Polarity and Hydrogen Bonding

In organic solvents, the "like dissolves like" principle governs solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the compound. The solvent's hydroxyl group can hydrogen bond with both the carbonyl oxygen and the hydroxyl group of the carboxylic acid, while also interacting favorably with the N-H group of the carbazole ring. High solubility is predicted in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They will effectively solvate the polar carboxylic acid group. DMSO, in particular, is an excellent solvent for a wide range of compounds and is expected to readily dissolve this molecule.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. They will interact poorly with the polar carboxylic acid group, leading to very low solubility . The lipophilic nature of the carbazole ring is insufficient to overcome the unfavorable energetics of solvating the polar functional group.

Experimental Protocols for Solubility Determination

To move from theoretical prediction to quantitative data, rigorous experimental protocols are required. The following methods are industry standards for accurately determining the solubility of pharmaceutical compounds.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[6][17][18] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH-buffered aqueous solutions, organic solvents). The excess solid is critical to ensure equilibrium is reached with the solid phase.[17][19]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is achieved.[7][18][19]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most reliable method.[7][18]

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[7][8]

-

Calculation: Determine the solubility by comparing the measured concentration of the sample to a standard curve prepared with known concentrations of the compound.

Caption: Principle of pKa and S₀ determination by titration.

Predicted Solubility Profile: A Synthesis

While specific experimental data for this compound is not available in public literature, a scientifically robust solubility profile can be predicted based on the principles discussed. This serves as an essential starting point for any formulation development program.

Predicted Solubility in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 2) | Aqueous | Very Low | Compound is protonated (R-COOH); solubility is limited to its low intrinsic solubility (S₀). |

| Water (pH 7.4) | Aqueous | High | Compound is deprotonated (R-COO⁻); high solubility due to ionic nature. [12][15][16] |

| 0.1 M NaOH | Aqueous (Basic) | Very High | Compound is fully converted to its highly soluble sodium salt. |

| Methanol / Ethanol | Polar Protic | High | Excellent hydrogen bonding capability with the carboxylic acid group. |

| DMSO / DMF | Polar Aprotic | Very High | Strong dipole moment and hydrogen bond accepting ability effectively solvate the molecule. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO/DMF, resulting in slightly lower but still significant solubility. |

| Ethyl Acetate | Intermediate Polarity | Low to Moderate | Limited ability to solvate the highly polar carboxylic acid group. |

| Toluene / Hexane | Non-Polar | Very Low / Insoluble | Cannot effectively solvate the polar functional groups of the molecule. |

Conclusion and Forward Look

The solubility of this compound is characterized by a strong pH-dependency in aqueous media and a predictable profile in organic solvents based on polarity and hydrogen bonding capacity. Its amphipathic nature—a large lipophilic core with a polar, ionizable handle—makes it a classic case study for pre-formulation scientists.

For drug development professionals, the key takeaway is the critical importance of pH control for aqueous formulations. The compound's low intrinsic solubility at acidic pH suggests that oral absorption might be limited in the stomach but could be enhanced in the more neutral environment of the small intestine. Formulation strategies such as salt formation or the use of alkalinizing excipients could be essential to ensure adequate bioavailability. The high solubility in polar organic solvents like DMSO and alcohols provides ample options for analytical method development and early-stage in vitro screening assays.

This guide provides the foundational knowledge and experimental blueprints to thoroughly characterize this compound. The next steps for any research team would be to execute the described shake-flask and potentiometric titration protocols to generate precise, quantitative data, thereby enabling data-driven decisions in the progression of this promising chemical entity.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.

- CAS#:42497-46-1 | this compound. Chemsrc.

- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- solubility experimental methods.pptx. SlideShare.

- Shake Flask logK. Lokey Lab Protocols.

- A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate.

- Solubility Testing – Shake Flask Method. BioAssay Systems.

- pH-solubility profiles or organic carboxylic acids and their salts. PubMed.

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.

- This compound AldrichCPR 42497-46-1. Sigma-Aldrich.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.

- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate.

- Does pH affect solubility?. AAT Bioquest.

- 2,3,4,9-Tetrahydro-1H-carbazole. National Center for Biotechnology Information.

- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.

- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications.

- Solubility of Organic Compounds. University of Calgary.

- This compound. ChemScene.

- Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica.

Sources

- 1. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. rheolution.com [rheolution.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. enamine.net [enamine.net]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. CAS#:42497-46-1 | this compound | Chemsrc [chemsrc.com]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

- 12. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 14. reddit.com [reddit.com]

- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. raytor.com [raytor.com]

- 19. bioassaysys.com [bioassaysys.com]

A Comprehensive Guide to the Thermodynamic Stability of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid Polymorphs

Foreword

For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of robust and successful drug development. The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly impact critical drug properties, including solubility, dissolution rate, bioavailability, and manufacturing consistency.[1][2][3][4] Neglecting a thorough polymorphic investigation can lead to unforeseen challenges during late-stage development or even post-launch, as exemplified by the well-documented case of Ritonavir.

This in-depth technical guide focuses on 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid , a carbazole derivative with potential pharmacological significance. Carbazole and its derivatives are recognized for a wide array of biological activities and are a fertile ground for drug discovery.[5] While specific polymorphic data for this particular carboxylic acid derivative is not extensively documented in public literature, this guide provides a comprehensive, field-proven framework for its investigation. It is designed not as a review of existing data, but as a proactive, methodological roadmap for any scientist tasked with characterizing the polymorphic landscape and thermodynamic stability of this molecule or similar APIs.

We will proceed from the foundational steps of initial characterization to a systematic polymorph screen, and culminate in the definitive determination of the thermodynamic relationships between discovered forms. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that experimental choices are deliberate and the resulting data is self-validating.

The Imperative of Polymorphism: Foundational Concepts

Polymorphism arises from different arrangements or conformations of molecules in the crystal lattice.[3] These distinct packing arrangements result in different crystal energies, which in turn manifest as varied physicochemical properties. The thermodynamic stability relationship between any two polymorphs, Form A and Form B, can be classified as either monotropic or enantiotropic .

-

Monotropic System: One polymorph is the more stable form over the entire temperature range up to the melting point. The other form is metastable at all temperatures and will always have a thermodynamic driving force to convert to the stable form. This transition is irreversible.[6]

-

Enantiotropic System: There exists a specific transition temperature (Tt) below the melting points at which the stability order inverts. One polymorph is more stable below Tt, while the other is more stable above Tt. This transition is reversible.[6]

Determining this relationship is critical. Developing a metastable form can offer bioavailability advantages due to higher solubility, but it carries the risk of conversion to the more stable, less soluble form during manufacturing or storage, potentially compromising the drug product's efficacy and safety.[7]

The overall workflow for a comprehensive polymorphic investigation is outlined below.

Phase 1: Polymorph Discovery and Initial Characterization

The first objective is to ascertain if this compound can exist in multiple forms and to produce them for further study.

Initial Characterization of As-Received Material

Before inducing polymorphism, the starting material must be thoroughly characterized to establish a baseline.

-

Objective: To determine the solid-state properties of the initial bulk API.

-

Causality: This baseline is crucial for identifying any new forms generated during screening. Without it, one cannot confirm the discovery of a novel polymorph.

Protocol:

-

Powder X-Ray Diffraction (PXRD): Obtain a diffractogram of the bulk material. The resulting pattern of peaks (d-spacings and intensities) serves as the fingerprint for this crystalline form.

-

Thermal Analysis (DSC & TGA):

-

Differential Scanning Calorimetry (DSC): Heat a small sample (2-5 mg) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This will reveal thermal events like melting (endotherm), crystallization (exotherm), or solid-solid transitions.

-

Thermogravimetric Analysis (TGA): Heat a sample to determine if weight loss occurs, which indicates the presence of solvents or water (desolvation) and determines thermal decomposition temperature.

-

-

Spectroscopy (FTIR & Raman): Acquire infrared and Raman spectra. These vibrational spectroscopy techniques are sensitive to molecular conformation and hydrogen bonding, providing another layer of fingerprinting for the crystal form.[8]

-

Microscopy: Use optical and scanning electron microscopy (SEM) to observe the crystal habit (shape) and particle morphology.

Comprehensive Polymorph Screening

The goal is to subject the API to a wide range of crystallization conditions to access different kinetic and thermodynamic pathways for nucleation and crystal growth.[4] The presence of a carboxylic acid group suggests a high likelihood of forming strong hydrogen-bonding synthons, which can lead to robust, but potentially multiple, packing arrangements.[9][10]

-

Objective: To crystallize this compound under diverse conditions to discover as many solid forms as possible.

-

Causality: Different solvents, temperatures, and saturation levels create different energetic landscapes for crystallization. A broad screen maximizes the probability of overcoming the kinetic barriers to nucleate metastable forms that might not appear under standard manufacturing conditions.[11]

| Screening Technique | Principle & Rationale | Typical Solvents/Conditions |

| Solvent Evaporation | Slow removal of solvent allows for thermodynamically controlled crystallization. Fast evaporation can trap kinetic forms. | Solvents of varying polarity (e.g., Methanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water). Vary evaporation rates (ambient vs. nitrogen stream). |

| Cooling Crystallization | Induces supersaturation by decreasing solubility at lower temperatures. The cooling rate can influence which form nucleates. | Prepare saturated solutions at an elevated temperature (e.g., 50°C) and cool at different rates (e.g., 1°C/min vs. crash cooling in an ice bath). |

| Anti-Solvent Addition | Rapidly creates high supersaturation by adding a solvent in which the API is insoluble to a solution of the API. This often yields kinetic or metastable forms. | Dissolve in a good solvent (e.g., DMSO, THF) and add a miscible anti-solvent (e.g., Water, Heptane). |

| Slurry Equilibration | A suspension of the API is stirred in a solvent where it has partial solubility. Over time, any metastable forms will dissolve and recrystallize into the most stable form at that temperature. | Perform slurries in various solvents at different temperatures (e.g., 5°C, 25°C, 50°C) for an extended period (1-2 weeks).[12] |

| Grinding/Milling | Mechanical stress can induce phase transformations or generate amorphous material, which upon storage may recrystallize into a different form. | Dry grinding, or liquid-assisted grinding with a few drops of solvent. |

Protocol for Analysis of Screened Samples:

-

Harvest all solid samples generated from the screening experiments.

-

Analyze each sample primarily by PXRD .

-

Compare the resulting diffractograms to the baseline pattern of the starting material.

-

Group samples with identical PXRD patterns. Each unique pattern represents a potential new polymorph or a solvate.

-

Use TGA to check for the presence of solvent in the new forms. A stoichiometric weight loss corresponding to the solvent molecule confirms a solvate. Anhydrous polymorphs will show no significant weight loss before decomposition.

Phase 2: In-Depth Characterization and Stability Assessment

Once unique anhydrous forms are isolated (let's assume Form I and Form II have been discovered), the core investigation into their thermodynamic relationship begins.

Definitive Characterization of Isolated Polymorphs

For each pure polymorph, a comprehensive dataset must be generated.

| Analytical Technique | Information Provided |

| Powder X-Ray Diffraction (PXRD) | Unique fingerprint of the crystal lattice. |

| Single Crystal X-Ray Diffraction (SC-XRD) | Unambiguous determination of the crystal structure, including unit cell parameters, space group, and molecular packing. This is the "gold standard" for polymorph identification. |

| Differential Scanning Calorimetry (DSC) | Melting point (Tm), enthalpy of fusion (ΔHf), and detection of any solid-state transitions. |

| Thermogravimetric Analysis (TGA) | Confirms the form is anhydrous and determines its thermal decomposition profile. |

| FTIR / Raman Spectroscopy | Vibrational fingerprint sensitive to conformational differences and intermolecular interactions (especially hydrogen bonding involving the carboxylic acid). |

| Gravimetric Vapor Sorption (GVS) | Assesses hygroscopicity and the potential to form hydrates under different relative humidity (RH) conditions. |

| Solubility Measurement | Quantifies the equilibrium solubility of each form in a relevant solvent system (e.g., pharmaceutically relevant buffers). The less soluble form is the more stable form at that temperature. |

Determining the Thermodynamic Relationship

The thermodynamic relationship between Form I and Form II can be elucidated by combining thermal analysis, solubility measurements, and competitive slurry experiments.

Method 1: Thermal Analysis (DSC) and the Burger-Ramberger Rules

-

Objective: To infer the thermodynamic relationship based on the thermal behavior of the polymorphs.

-

Causality: The laws of thermodynamics dictate relationships between melting points, heats of fusion, and phase transitions. These rules, while empirical, provide strong initial evidence.[6]

-

Protocol:

-

Run a DSC scan (10 °C/min) for a pure sample of the lower-melting polymorph.

-

Observe the thermogram for any transitions.

-

Run a DSC scan for a pure sample of the higher-melting polymorph.

-

Apply the following rules:

-

Heat of Transition Rule: If the metastable form exothermically converts to the stable form upon heating, the system is monotropic. If an endothermic transition is observed, the system is likely enantiotropic.

-

Heat of Fusion Rule: If the higher-melting polymorph has the higher heat of fusion, the system is likely monotropic. If the higher-melting polymorph has a lower heat of fusion, the system is likely enantiotropic.

-

-

Method 2: Solubility and Dissolution Rate Studies

-

Objective: To determine the relative stability of the polymorphs at a given temperature by measuring their solubility.

-

Causality: At any given temperature, the thermodynamically most stable polymorph will have the lowest Gibbs free energy and, consequently, the lowest solubility.[10][12]

-

Protocol:

-

Select a solvent (e.g., ethanol/water mixture) where the compound has moderate solubility.

-

Add an excess of pure Form I to the solvent in one vial, and an excess of pure Form II to another.

-

Agitate both vials at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).

-

Filter the suspensions and measure the concentration of the API in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

Interpretation: The polymorph that yields the lower solution concentration is the more stable form at that temperature. Repeating this experiment at different temperatures can help locate the transition temperature (Tt) in an enantiotropic system (the point where the solubility curves intersect).

-

Method 3: Competitive Slurry Conversion

-

Objective: To definitively determine the most stable form in a given solvent at a specific temperature.

-

Causality: This experiment leverages solution-mediated phase transformation. When a mixture of two polymorphs is suspended, the more soluble (metastable) form will dissolve and the less soluble (stable) form will precipitate, causing the solid phase to convert entirely to the stable form over time.[13][14][15][16][17]

-

Protocol:

-

Prepare a 1:1 (w/w) mixture of Form I and Form II.

-

Add the mixture to a solvent to create a thick suspension (slurry).

-

Agitate the slurry at a constant temperature.

-

Periodically (e.g., at 6, 24, 48, and 96 hours), withdraw a small sample of the solid, dry it, and analyze it by PXRD.

-

Interpretation: The polymorph that increases in proportion over time is the more stable form under those conditions. The complete conversion of one form to another provides conclusive evidence of their relative stability.

-

Phase 3: Data Synthesis and Form Selection

The final step involves integrating all the experimental data to build a complete picture of the system's thermodynamics.

Constructing an Energy-Temperature (E-T) Diagram

An E-T diagram is a graphical representation of the Gibbs free energy of the different polymorphs as a function of temperature. It provides a clear visualization of their stability relationship.

-

For a Monotropic System: The free energy curves of the two polymorphs do not intersect below their melting points. The stable form always has a lower free energy.

-

For an Enantiotropic System: The free energy curves intersect at the transition temperature (Tt). The polymorph with the lower free energy (more stable) changes at this point.

Sources

- 1. 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | C13H13NO2 | CID 12292049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Screening Polymorphs of APIs – Pharma.Tips [pharma.tips]

- 3. crystecpharma.com [crystecpharma.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acgpubs.org [acgpubs.org]

- 8. The effect of carboxylic acids on glycine polymorphism, salt and co-crystal formation. A comparison of different crystallisation techniques - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies | Publicación [silice.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. Development of a targeted polymorph screening approach for a complex polymorphic and highly solvating API - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Kinetics of the Solution-Mediated Polymorphic Transformation of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinetics of the Solution-Mediated Polymorphic Transformation of O...: Ingenta Connect [ingentaconnect.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid via Fischer indole synthesis

This Application Note is structured as a high-level technical guide for research and development scientists. It prioritizes the Ester Route (via ethyl 2-oxocyclohexanecarboxylate) followed by hydrolysis. This pathway is selected over the direct keto-acid route to prevent thermal decarboxylation during the harsh Fischer cyclization conditions, ensuring higher yield and purity.

Executive Summary

The 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as the immediate precursor to the NSAID Etodolac and various anti-inflammatory agents. While the classical Fischer indole synthesis allows for direct cyclization, the use of 2-oxocyclohexanecarboxylic acid as a starting material often leads to significant decarboxylation and regio-isomeric impurities.

This protocol details a two-stage robust synthesis :

-

Regioselective Cyclization: Formation of the ethyl ester intermediate using phenylhydrazine and ethyl 2-oxocyclohexanecarboxylate.

-

Controlled Hydrolysis: Saponification of the ester to yield the target free acid with high regiochemical fidelity (>95% 1-isomer).

Scientific Principles & Mechanism[1][2][3]

The Regioselectivity Challenge

The core challenge in reacting phenylhydrazine with 2-substituted cyclohexanones is controlling the direction of enamine formation (the "ene-hydrazine" intermediate).

-

Kinetic Control: Favors the less substituted double bond (leading to the 4-substituted carbazole).

-

Thermodynamic Control: Favors the more substituted double bond (leading to the 1-substituted carbazole).

By using ethyl 2-oxocyclohexanecarboxylate , the ester group stabilizes the internal double bond via conjugation, strongly driving the reaction toward the desired 1-carboxylate isomer.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic cascade, highlighting the critical [3,3]-sigmatropic rearrangement.

Figure 1: Mechanistic pathway favoring the 1-substituted isomer via the ester intermediate.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Phenylhydrazine HCl | 144.60 | 1.0 | Nucleophile |

| Ethyl 2-oxocyclohexanecarboxylate | 170.21 | 1.05 | Electrophile |

| Glacial Acetic Acid | 60.05 | Solvent | Catalyst/Solvent |

| Ethanol (95%) | 46.07 | Solvent | Recrystallization/Hydrolysis |

| Sodium Hydroxide (4M) | 40.00 | 3.0 | Hydrolysis Base |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with drying tube (CaCl2)

-

Magnetic stirrer / Heating mantle

-

Vacuum filtration setup[1]

Stage 1: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Rationale: Using the hydrochloride salt of phenylhydrazine minimizes oxidation (reddening) compared to the free base. Glacial acetic acid serves as both the proton source for hydrazone activation and the solvent.

-

Setup: Charge a 250 mL three-neck flask with Phenylhydrazine Hydrochloride (14.5 g, 0.10 mol) and Glacial Acetic Acid (100 mL) .

-

Addition: Add Ethyl 2-oxocyclohexanecarboxylate (17.9 g, 0.105 mol) dropwise over 15 minutes at room temperature.

-

Observation: The slurry will turn yellow/orange as the hydrazone forms.

-

-

Cyclization: Heat the mixture to reflux (118°C) with vigorous stirring. Maintain reflux for 2–3 hours .

-

Endpoint: Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone spot will disappear, and a fluorescent indole spot will appear (Rf ~0.6).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the dark mixture into Ice-Water (300 mL) with stirring. The crude ester will precipitate as a brown solid.

-

Filter the solid and wash with cold water (3 x 50 mL) to remove residual acetic acid.

-

-

Purification (Optional but Recommended): Recrystallize from Ethanol/Water (9:1).

-

Target Yield: ~75-85%

-

Physical State: Off-white to pale brown crystals.

-

Stage 2: Hydrolysis to 1-Carboxylic Acid

Rationale: Alkaline hydrolysis is preferred over acidic hydrolysis to prevent decarboxylation of the resulting acid at high temperatures.

-

Saponification: Dissolve the crude ester (10 g) in Ethanol (50 mL) . Add 4M NaOH (20 mL) .

-

Reflux: Heat to reflux for 1.5 hours .

-

Check: The solution should become homogeneous.

-

-

Isolation:

-

Cool the mixture and evaporate the bulk of the ethanol under reduced pressure.

-

Dilute the residue with Water (50 mL) .

-

Critical Step: Wash the aqueous alkaline layer with Diethyl Ether (2 x 30 mL) to remove unreacted neutral impurities (e.g., traces of unsubstituted carbazole).

-

-

Acidification: Cool the aqueous phase to 0–5°C in an ice bath. Slowly acidify with 6M HCl to pH 2.

-

The target acid will precipitate as a white/off-white solid.

-

-

Final Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Methanol if necessary.

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Incomplete hydrazone formation before heating. | Stir at RT for 30 mins before ramping to reflux. Ensure reagents are dry.[2] |

| Red/Dark Product | Oxidation of phenylhydrazine. | Use Phenylhydrazine HCl salt; purge reaction with Nitrogen (N2). |

| Product is Oily | Residual acetic acid or mixed isomers. | Recrystallize ester from EtOH/H2O. If oil persists, scratch flask with glass rod to induce nucleation. |

| Decarboxylation | Hydrolysis temp too high or acid too strong. | Use alkaline hydrolysis (NaOH) instead of acid hydrolysis. Avoid heating the free acid >150°C. |

Characterization & Validation

To certify the synthesized material, compare analytical data against the following standards:

-

1H NMR (400 MHz, DMSO-d6):

- 10.8 (s, 1H, NH - Indole)

- 12.1 (br s, 1H, COOH )

- 7.3–7.5 (m, 4H, Aromatic protons)

- 3.8 (t, 1H, C1-H , chiral center alpha to COOH)

-

Note: The triplet at C1 confirms the angular structure; the linear isomer would lack this specific coupling pattern.

-

Melting Point:

-

Ester Intermediate: 98–100°C

-

Final Acid: 126–130°C (Decomposes). Note: Literature values vary based on solvation; rely on NMR for structure confirmation.

-

Safety & Handling (MSDS Summary)

-

Phenylhydrazine HCl: Potent skin sensitizer and suspected carcinogen. Action: Wear double nitrile gloves and work in a fume hood.

-

Glacial Acetic Acid: Corrosive and flammable. Action: Handle in a well-ventilated area; avoid inhalation.

-

Tetrahydrocarbazole Derivatives: Bioactive compounds (COX inhibitors). Action: Handle as potential pharmacological agents.

References

-

Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

- Campaigne, E., & Lake, R. D. (1958). "Ethyl 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylate". Journal of Organic Chemistry, 24(1), 478–487.

- Humber, L. G. (1986). "Etodolac: A new non-steroidal anti-inflammatory drug". Medicinal Research Reviews, 6(3), 329-334. (Context on the pharmacological relevance of the 1-carboxy scaffold).

-

Rogers, C. U., & Corson, B. B. (1950).[1] "1,2,3,4-Tetrahydrocarbazole".[1][3][4][5][6][7][8] Organic Syntheses, Coll.[1] Vol. 30, 90. (Base protocol for unsubstituted variants).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound - Google Patents [patents.google.com]

- 5. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 6. CAS#:42497-46-1 | this compound | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

Application Note: Microwave-Assisted Synthesis of Tetrahydrocarbazole Carboxylic Acid Derivatives

Executive Summary

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for anti-inflammatory (e.g., Ramatroban), antiviral, and anticancer therapeutics.[1] Conventional thermal synthesis (Fischer Indole) often suffers from prolonged reaction times (2–15 hours), harsh acidic conditions, and variable yields due to oxidative by-products.

This guide details microwave-assisted organic synthesis (MAOS) protocols for tetrahydrocarbazole carboxylic acid derivatives . By leveraging dielectric heating, researchers can achieve reaction completion in 2–10 minutes with yields exceeding 90% . This note provides mechanistic insights, optimized parameters for carboxylic acid functionalization, and validated protocols for both acidic and green-solvent systems.

Mechanistic Insight & Microwave Effects[2]

The Thermal & Non-Thermal Effect

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via two primary mechanisms:

-

Dipolar Polarization: Polar molecules (e.g., acetic acid, reactants) align with the oscillating electric field, generating internal heat through molecular friction.

-